Methyl 5-bromo-2-iodo-4-methoxybenzoate
Description
Contextualization of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis Research
Halogenated benzoate esters serve as versatile intermediates in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of more complex molecular architectures. For instance, halogenated aromatic compounds are precursors in the synthesis of herbicides, with some derivatives showing excellent herbicidal effects on various weeds. Furthermore, the addition of a halogenated benzoyl group has been shown to enhance the antifungal activity of certain natural products.
Significance of Polyhalogenated Aromatic Architectures in Medicinal Chemistry and Materials Science
Polyhalogenated aromatic compounds, which contain multiple halogen substituents, are significant in both medicinal chemistry and materials science. In medicinal chemistry, the incorporation of halogen atoms into a drug candidate's structure can influence its metabolic stability, lipophilicity, and binding affinity to biological targets. Aromatic compounds, in general, provide rigid scaffolds that are crucial for binding to proteins and nucleic acids.
In the realm of materials science, polyhalogenated aromatic compounds are used in a wide array of products due to the properties they impart, including fire resistance. They are integral to the manufacture of various materials, from electronics to polyurethane foams.
Unique Structural Features of Methyl 5-bromo-2-iodo-4-methoxybenzoate for Synthetic Design and Reactivity
The synthetic utility of this compound is largely dictated by the distinct reactivity of its carbon-iodine and carbon-bromine bonds. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This difference in reactivity allows for selective, stepwise functionalization of the aromatic ring. A reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different transformation.
The methoxy (B1213986) group at the 4-position also influences the electronic properties of the ring, potentially affecting the reactivity of the halogenated sites. The ortho position of the iodine relative to the methyl ester group and the meta position of the bromine create a specific electronic and steric environment that can be exploited in synthetic strategies. This controlled, site-selective modification is a powerful tool for the rational design and synthesis of complex, polysubstituted aromatic compounds.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrIO3 |
|---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 5-bromo-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
GGCWQWSRTRVRLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methyl 5 Bromo 2 Iodo 4 Methoxybenzoate
Strategies for Regioselective Halogenation of Methoxybenzoate Scaffolds
Regioselective halogenation is a critical aspect of synthesizing complex aromatic compounds. organic-chemistry.org On a methoxybenzoate scaffold, the directing effects of the substituents are paramount. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-directing group, withdrawing electron density from the ring. The interplay of these directing effects governs the position of halogenation. For a precursor like methyl 4-methoxybenzoate, electrophilic attack is overwhelmingly favored at the positions ortho to the activating methoxy group (C2 and C6) and para to the deactivating ester group.
Electrophilic aromatic substitution (EAS) is the most common method for introducing a bromine atom onto an aromatic ring. wku.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The mechanism proceeds through a two-step process: the initial attack by the electrophile forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. libretexts.orgfiveable.melumenlearning.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. lumenlearning.comlibretexts.org In the second step, a proton is removed from the intermediate, restoring the stable aromatic system and yielding the brominated product. libretexts.orglibretexts.org
The choice of brominating agent is crucial for controlling the reaction's selectivity and reactivity. The two most common reagents for electrophilic aromatic bromination are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Molecular Bromine (Br₂) is a traditional and effective brominating agent. However, due to the stability of the aromatic ring, Br₂ itself is often not electrophilic enough to react with deactivated or moderately activated rings without a catalyst. libretexts.orgpressbooks.pub For electron-rich aromatic compounds, the reaction can proceed, but for many substrates, a Lewis acid catalyst is required to polarize the Br-Br bond and generate a more potent electrophile. libretexts.org
N-Bromosuccinimide (NBS) serves as a milder and often more selective source of electrophilic bromine. wku.eduorganic-chemistry.org It is particularly useful for brominating activated aromatic rings. manac-inc.co.jp The reaction with NBS can often be performed under less harsh conditions than those required for Br₂. wku.edu In some protocols, NBS is used with silica (B1680970) gel or in specific solvents like acetonitrile (B52724) to achieve high regioselectivity, often favoring the para-isomer relative to the most activating group. nih.gov
Table 1: Comparison of Brominating Agents for Aromatic Substitution
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High, often requires a catalyst for less activated rings. libretexts.org | Milder, often used for activated rings. manac-inc.co.jp |
| Selectivity | Can lead to mixtures of isomers and polybromination. | Generally offers higher regioselectivity. nih.gov |
| Handling | Corrosive and volatile liquid. | Crystalline solid, easier and safer to handle. |
| Byproducts | Generates hydrobromic acid (HBr). fiveable.me | Generates succinimide. |
Catalysts play a pivotal role in electrophilic aromatic halogenation by enhancing the electrophilicity of the halogenating agent. lumenlearning.com
Lewis Acids: The most common catalysts for bromination with Br₂ are Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). fiveable.melumenlearning.com The Lewis acid coordinates with a bromine atom, polarizing the Br-Br bond and forming a highly electrophilic species that can be represented as Br⁺. lumenlearning.comlibretexts.org This complex is then readily attacked by the aromatic ring. fiveable.me The catalyst is regenerated in the final deprotonation step. fiveable.me Other catalytic systems, such as those using zinc salts on an inert support or iodine bromide, have also been developed to improve selectivity and reaction conditions. google.comias.ac.in
UV Irradiation: The use of UV irradiation or radical initiators is not characteristic of electrophilic aromatic substitution. Instead, these conditions promote free-radical mechanisms. wku.edu Such methods are employed for the halogenation of alkyl side-chains on an aromatic ring (benzylic halogenation), rather than direct substitution on the ring itself. orgoreview.com
The choice of solvent and the control of reaction temperature are critical parameters for achieving high regioselectivity in aromatic halogenation. Solvents can influence the reactivity of the halogenating agent and the stability of the reaction intermediates. manac-inc.co.jp
The use of polar aprotic solvents like acetonitrile or fluorinated alcohols such as hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote mild, regioselective halogenation of a wide range of arenes without the need for an additional catalyst. organic-chemistry.orgnih.gov The polarity of the solvent can significantly impact the ratio of ortho to para isomers formed during the reaction. manac-inc.co.jp For example, studies on substituted anilines have demonstrated that solvent choice can dramatically shift the isomeric ratio of brominated products. manac-inc.co.jp
Temperature also plays a key role. Lowering the reaction temperature can increase the selectivity of the bromination, favoring the formation of the thermodynamically more stable para-isomer over the ortho-isomer, which may be formed faster but is sterically more hindered. nih.gov
Table 2: Illustrative Effect of Solvent on Regioselectivity of NBS Bromination
| Solvent | Dielectric Constant (ε) | Product Ratio (ortho:para) |
| Carbon Tetrachloride | 2.2 | Highly para-selective |
| Acetonitrile | 37.5 | Increased proportion of ortho-isomer |
| Sulfuric Acid | 100 | Can alter selectivity for deactivated rings manac-inc.co.jp |
| Note: Ratios are illustrative and depend heavily on the specific substrate. |
While less common for the synthesis of simple haloarenes, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing substituents onto an aromatic ring. libretexts.org Unlike EAS, the SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is electron-deficient. masterorganicchemistry.com This pathway requires two key features on the aromatic substrate: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.orglibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org While not a direct method for halogenating a methoxybenzoate, this pathway could be used to synthesize a precursor by, for example, replacing a nitro group on a pre-halogenated benzoate (B1203000) with another functional group.
Side-chain bromination refers to the substitution of a hydrogen atom on an alkyl group attached to an aromatic ring. orgoreview.com This reaction is fundamentally different from the electrophilic substitution on the ring itself, as it proceeds through a free-radical mechanism. orgoreview.comthemasterchemistry.com For this reaction to occur, the alkyl side-chain must have at least one hydrogen atom at the benzylic position—the carbon atom directly attached to the aromatic ring. youtube.com
The reagent of choice for benzylic bromination is typically N-Bromosuccinimide (NBS), used in conjunction with a radical initiator such as UV light or a peroxide (like AIBN). orgoreview.comlibretexts.org The reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. orgoreview.com This methodology is applicable to benzoate derivatives that possess an alkyl side chain, allowing for selective functionalization of the side chain without affecting the aromatic ring. themasterchemistry.com
Electrophilic Aromatic Substitution Approaches for Bromination
Esterification and Etherification Reactions for Methyl and Methoxy Group Introduction
The introduction of the methyl ester and methoxy groups onto the benzoate scaffold is fundamental to the synthesis of the target molecule. These transformations are typically achieved through well-established esterification and etherification reactions. A plausible synthetic strategy would commence from a readily available precursor, such as 4-hydroxybenzoic acid, and sequentially introduce the required functional groups.
The initial step would likely involve the esterification of the carboxylic acid. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. rsc.org This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent. rsc.org
Following esterification, the introduction of the methoxy group is achieved via an etherification reaction, specifically O-alkylation of the phenolic hydroxyl group.
O-Alkylation Strategies for Methoxy Group Incorporation
O-alkylation, commonly known as the Williamson ether synthesis, is a robust method for forming ethers. In the context of synthesizing a precursor to the target molecule, the phenolic hydroxyl group of a methyl hydroxybenzoate intermediate would be deprotonated with a suitable base to form a more nucleophilic phenoxide. This is then reacted with a methylating agent.
Common reagents and conditions for O-methylation include:
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I) : These are potent methylating agents. The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. mdpi.com
"Magic Methyl" Reagents : Reagents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) are extremely powerful methylating agents, though their use is often reserved for more challenging substrates due to their cost and reactivity.
A practical example is the alkylation of methyl 3-hydroxy-4-methoxybenzoate, where a related precursor is treated with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF to achieve O-alkylation. mdpi.com This demonstrates a standard approach that can be adapted for the introduction of the required methoxy group.
Phase Transfer Catalysis in Esterification and Etherification Reactions
Phase-transfer catalysis (PTC) offers a significant process enhancement for reactions involving immiscible phases, such as a solid inorganic base and an organic substrate solution. acsgcipr.org PTC is particularly effective for O-alkylation and can also be applied to esterification under certain conditions.
In O-alkylation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transfer of the base's anion (e.g., hydroxide or carbonate) from the aqueous or solid phase into the organic phase. phasetransfercatalysis.comnih.gov This creates a more reactive, "naked" anion in the organic phase, which can then readily react with the substrate.
Advantages of PTC in these reactions include:
Use of inexpensive and safer inorganic bases like NaOH or K₂CO₃. acsgcipr.org
Milder reaction conditions (e.g., lower temperatures). phasetransfercatalysis.com
Avoidance of anhydrous or expensive polar aprotic solvents. acsgcipr.org
Increased reaction rates and yields. nih.gov
The table below illustrates common phase-transfer catalysts and their applications.
| Catalyst | Name | Typical Application | Reaction Conditions |
| TBAB | Tetrabutylammonium Bromide | C- and O-alkylation | Solid-liquid or liquid-liquid PTC, often with NaOH/K₂CO₃ |
| TBAI | Tetrabutylammonium Iodide | Alkylation (Iodide acts as co-catalyst) | Enhances reactivity of alkyl chlorides/bromides via Finkelstein reaction |
| Aliquat 336 | Tricaprylylmethylammonium chloride | General purpose PTC | High thermal stability, suitable for various alkylations |
This methodology allows for efficient synthesis of ethers and esters while aligning with principles of green chemistry by reducing harsh reagents and solvent usage. acsgcipr.org
Advanced Synthetic Protocols for Structurally Related Halogenated Benzoates
The synthesis of Methyl 5-bromo-2-iodo-4-methoxybenzoate requires precise control over the introduction of two different halogen atoms at specific positions on the aromatic ring. This is typically the most challenging aspect of the synthesis. A logical approach involves the regioselective halogenation of a pre-functionalized aromatic ring.
A plausible synthetic route could start from methyl 4-methoxybenzoate. The methoxy group is an ortho-, para-directing activator. Bromination would likely occur at the positions ortho to the methoxy group. However, to achieve the desired 5-bromo substitution pattern relative to the final structure, a different precursor is needed.
A more strategic approach starts with an amino-substituted precursor, such as methyl 4-methoxy-2-aminobenzoate. The powerful ortho-, para-directing amino group can guide the initial bromination to the desired position. The amino group can then be transformed into the iodo substituent via a Sandmeyer-type reaction.
Synthesis of Analogous Bromo- and Iodo-methoxybenzoates
The synthesis of various halogenated benzoates provides a blueprint for the target molecule. For instance, the synthesis of methyl 5-bromo-2-methoxy-4-methylbenzoate involves the direct bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid. chemicalbook.com
The introduction of an iodine atom onto an aromatic ring, especially ortho to an existing substituent, often requires more specialized methods than direct iodination. The Sandmeyer reaction is a classic and highly effective method for this transformation. nih.govacs.org This two-step process involves:
Diazotization : An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. nih.gov
Iodide Displacement : The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI) or diiodomethane, to replace the diazonium group with iodine. nih.govthieme-connect.de This reaction often proceeds smoothly without the need for a copper catalyst, which is typically required for the introduction of chlorine or bromine. nih.gov
This Sandmeyer approach offers high regioselectivity, as the position of the iodine is determined by the initial position of the amino group. For the target molecule, a plausible precursor would be Methyl 2-amino-5-bromo-4-methoxybenzoate . This intermediate could be synthesized and then subjected to the Sandmeyer reaction to introduce the iodine at the 2-position.
The table below compares different methods for the synthesis of aryl halides from anilines.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classic Sandmeyer | NaNO₂, H⁺, then KI | 0-5 °C | High yield, good regioselectivity | Requires strong acid, low temperatures |
| Metal-Free Radical | NaNO₂, CH₃COOH, then CHI₂ | Mild acidic conditions | Avoids heavy metals, simple workup | May have substrate limitations |
| Diazonium Silica Sulfates | NaNO₂, Silica Sulfuric Acid, then KI | Room Temp, Solvent-free | Simple, stable diazonium intermediate | Heterogeneous reaction |
Green Chemistry Principles in the Synthesis of Halogenated Aromatic Compounds
Traditional aromatic halogenation methods often employ hazardous reagents like elemental bromine (Br₂) or chlorine (Cl₂) and chlorinated solvents, posing significant environmental and safety concerns. rsc.org Green chemistry principles aim to mitigate these issues by developing more sustainable protocols.
Key green approaches to aromatic halogenation include:
Alternative Halogenating Agents : Replacing hazardous elemental halogens with safer alternatives like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). acs.org
Oxidative Halogenation : Using a halide salt (e.g., HBr or NaI) in combination with a green oxidant. Hydrogen peroxide (H₂O₂) is an ideal choice as its only byproduct is water. rsc.orgresearchgate.net This approach can be catalyzed by various systems to generate the electrophilic halogen species in situ. rsc.org
Greener Solvents : Replacing chlorinated solvents with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net
Catalysis : Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. Indole-catalyzed halogenation is one such example that allows for reactions in environmentally benign solvents. rsc.org
These principles can be applied to the synthesis of this compound. For example, the bromination step could potentially be achieved using HBr and H₂O₂, and the choice of solvents throughout the synthetic sequence can be optimized to reduce environmental impact. researchgate.net
Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 2 Iodo 4 Methoxybenzoate
Nucleophilic Substitution Reactions of the Halogen Substituents on Methyl 5-bromo-2-iodo-4-methoxybenzoate
Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is a key class of transformations. The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the other substituents on the ring.
The introduction of nitrogen-based functional groups can be achieved through reactions with nucleophiles like amines and azides. While direct studies on this compound are not extensively documented, established methodologies such as the Ullmann condensation and palladium-catalyzed amination are applicable to similar polyhalogenated aromatic compounds. wikipedia.orgnih.govnih.gov
The Ullmann condensation, a copper-catalyzed reaction, can be employed to form C-N bonds. wikipedia.org This reaction typically requires high temperatures and polar solvents. For instance, the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base can lead to the corresponding N-arylated product. nih.gov Given the differential reactivity of the halogens, the more labile iodine atom is expected to be the primary site of substitution under controlled conditions.
Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, offers a milder and more versatile alternative for the formation of arylamines from aryl halides. nih.govnih.gov These reactions utilize a palladium catalyst with a suitable ligand to couple an aryl halide with an amine. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
The azide (B81097) ion (N₃⁻) is an excellent nucleophile in SNAr reactions and can be used to introduce the azido (B1232118) group, which can be further transformed into an amine or participate in cycloaddition reactions. nih.govmasterorganicchemistry.com The reaction of an aryl halide with sodium azide, typically in a polar aprotic solvent, can yield the corresponding aryl azide. nih.gov
Table 1: Potential Nucleophilic Substitution Reactions with Nitrogen-based Nucleophiles
| Reaction Type | Typical Reagents | Potential Product | Key Considerations |
|---|---|---|---|
| Ullmann Condensation | Amine, Cu(I) salt, Base | N-substituted aniline (B41778) derivative | High temperatures often required. wikipedia.org |
| Palladium-Catalyzed Amination | Amine, Pd catalyst, Ligand, Base | N-substituted aniline derivative | Milder conditions compared to Ullmann. nih.gov |
| Azide Substitution | Sodium azide (NaN₃) | Aryl azide derivative | Azide group is a versatile synthetic handle. nih.gov |
The introduction of a cyano group onto the aromatic ring is a valuable transformation as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The palladium-catalyzed cyanation of aryl halides is a well-established method for this purpose. While specific studies on this compound are scarce, the general principles of this reaction are applicable.
This transformation typically involves the reaction of the aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides under these conditions. This differential reactivity allows for selective substitution of the iodine atom.
A key aspect of the chemical reactivity of this compound is the differential reactivity of the two halogen substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodo substituent a better leaving group in nucleophilic aromatic substitution and a more reactive site in many transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org
This reactivity difference can be exploited for selective functionalization of the molecule. For instance, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively substitute the iodo group while leaving the bromo group intact by carefully controlling the reaction conditions, such as temperature, reaction time, and the nature of the catalyst and ligand. This allows for a stepwise introduction of different substituents onto the aromatic ring, providing a pathway to complex, polysubstituted aromatic compounds.
Lithium-halogen exchange is another reaction that demonstrates the differential reactivity. Treatment of a bromo-iodo-arene with an organolithium reagent, typically at low temperatures, can selectively replace the iodine atom with lithium, leaving the bromine atom untouched. The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce a new substituent at the original position of the iodine atom.
Oxidative and Reductive Transformations of this compound
The methoxy (B1213986) and methyl ester groups on this compound are generally stable to many oxidizing conditions. However, under harsh conditions, these groups can undergo transformation.
The methoxy group (–OCH₃) can be cleaved to a hydroxyl group (–OH) through a process called O-demethylation. This can be achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. nih.govrsc.orgsemanticscholar.orgmdpi.com The choice of reagent is critical to avoid unwanted side reactions with the halogen substituents. For instance, using HBr or HI at elevated temperatures could potentially lead to halogen exchange reactions.
The functional groups on this compound can be selectively reduced to achieve various synthetic transformations.
The methyl ester group can be reduced to a primary alcohol (–CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also likely reduce the carbon-halogen bonds. A more chemoselective reduction of the ester can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or sodium borohydride (B1222165) in the presence of a Lewis acid. rsc.orgchemrxiv.org These milder conditions can often leave the aryl halides intact. Recent advancements have also introduced novel catalyst families for the selective partial reduction of esters to aldehydes. chemrxiv.org
The carbon-halogen bonds can also be selectively reduced. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can be used to remove the halogen atoms, a process known as hydrodehalogenation. The reactivity of the halogens towards reduction generally follows the order I > Br > Cl. This allows for the selective removal of the iodine atom over the bromine atom by careful control of the reaction conditions.
Table 2: Potential Reductive Transformations
| Functional Group | Transformation | Typical Reagents | Key Considerations |
|---|---|---|---|
| Methyl Ester | Reduction to Alcohol | LiAlH₄, DIBAL-H | Chemoselectivity is a key concern. rsc.org |
| Aryl Halide | Hydrodehalogenation | H₂, Pd/C | Selective reduction of I over Br is possible. |
Metal-Catalyzed Cross-Coupling Reactions for this compound Functionalization
The strategic functionalization of halogenated organic compounds through metal-catalyzed cross-coupling reactions represents a cornerstone of modern synthetic chemistry. researchgate.net For a polysubstituted aromatic compound like this compound, the differential reactivity of the carbon-iodine and carbon-bromine bonds provides a powerful tool for selective modification. Palladium-catalyzed reactions, in particular, have been extensively utilized to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.com
Palladium-Catalyzed Coupling Reactions
Palladium complexes are among the most versatile catalysts for cross-coupling reactions, enabling a wide array of transformations. mdpi.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The choice of ligands, bases, and reaction conditions can significantly influence the efficiency and outcome of these transformations. researchgate.net
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. nih.govnih.gov In the context of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 2-position.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Pd/C | 4-Methoxybiphenyl | 41-92 scielo.org.mx |
This table presents data on Suzuki-Miyaura reactions with related substrates to illustrate typical conditions and outcomes.
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. A key advantage of this method is the stability and inertness of organostannanes to air and moisture. Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of nickel catalysis as a cost-effective alternative. nih.gov Synergistic photoredox/nickel catalysis has emerged as a novel approach, enabling single-electron transmetalation of stannane (B1208499) reagents under exceptionally mild conditions. nih.gov
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net The copper(I) salt is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com While copper-free Sonogashira reactions have been developed, the use of a copper co-catalyst often leads to higher yields and selectivity. researchgate.net The reaction is instrumental in synthesizing conjugated enynes and aryl-alkynes, which are important precursors for various materials and biologically active molecules. mdpi.com
Table 2: Sonogashira Cross-Coupling Reaction Details
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling of terminal alkynes with aryl/vinyl halides. mdpi.com |
| Catalyst System | Typically a combination of a palladium complex and a copper(I) salt. mdpi.comresearchgate.net |
| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. researchgate.net |
| Applications | Synthesis of natural products, pharmaceuticals, and organic materials. mdpi.com |
The Kumada coupling reaction utilizes a Grignard reagent as the organometallic nucleophile to couple with an organic halide. This reaction is catalyzed by either nickel or palladium complexes. mit.edu The high reactivity of Grignard reagents allows for the coupling of a wide range of substrates. Recent developments have focused on achieving these couplings at low temperatures, enabling the synthesis of racemization-prone α-arylketones with high enantioselectivity. mit.edu The choice of ligand is crucial in these reactions, with newly designed Buchwald-type ligands showing high efficiency in the coupling of bromo- and iodoamines. nih.gov
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the catalytic system employed. The choice of ligand, in particular, plays a critical role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination. nih.gov In the case of the Sonogashira reaction, a dual catalytic system of palladium(0) and copper(I) is commonly used. researchgate.net The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne. nih.gov This synergistic interaction allows the reaction to proceed under milder conditions and often with higher efficiency. researchgate.net The development of new ligands and catalytic systems continues to expand the scope and applicability of these powerful synthetic methods. nih.gov
Copper-Catalyzed Cross-Coupling Reactions (e.g., Grignard Reagents)
No research data is available to populate this section.
Selective Functionalization of Polyhalogenated Aromatic Systems
No research data is available to populate this section.
Strategies for Minimizing Proto-dehalogenation in Cross-Coupling Reactions
No research data is available to populate this section.
Spectroscopic and Structural Characterization Methodologies for Methyl 5 Bromo 2 Iodo 4 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 5-bromo-2-iodo-4-methoxybenzoate, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons are in different chemical environments and would therefore exhibit separate signals. The methoxy (B1213986) and ester methyl groups would also produce unique singlets.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | Singlet | 1H | Aromatic H |
| Value | Singlet | 1H | Aromatic H |
| Value | Singlet | 3H | OCH₃ (methoxy) |
| Value | Singlet | 3H | OCH₃ (ester) |
Note: Specific chemical shift values are not available in public literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy identifies the different types of carbon atoms in a molecule. The spectrum for this compound would display separate peaks for each of the nine unique carbon atoms, including the six aromatic carbons (two of which are substituted with bromine and iodine), the carbonyl carbon of the ester, and the two methyl carbons.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | C=O (ester) |
| Value | C-I |
| Value | C-Br |
| Value | C-OCH₃ |
| Values | Aromatic CH & Quaternary C |
| Value | OCH₃ (methoxy) |
| Value | OCH₃ (ester) |
Note: Specific chemical shift values are not available in public literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds of the ester and ether, and vibrations associated with the substituted aromatic ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1730-1715 | C=O stretch | Ester |
| ~1250-1000 | C-O stretch | Ester, Ether |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Methyl (CH₃) |
| ~1600-1450 | C=C stretch | Aromatic Ring |
Note: Specific experimental values are not publicly documented.
Mass Spectrometry in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Fragment |
|---|---|
| Value | [M]⁺ (Molecular ion) |
| Value | [M - OCH₃]⁺ |
| Value | [M - COOCH₃]⁺ |
Note: The theoretical molecular weight is 371.93 g/mol . Experimental fragmentation data is not available.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for its isolation from reaction mixtures. A pure sample of this compound would ideally show a single sharp peak under various chromatographic conditions. These techniques are also instrumental in monitoring the progress of its synthesis. While commercial suppliers list this compound, specific retention times or elution conditions are typically determined on a case-by-case basis depending on the analytical setup.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. The most common approach for compounds of this nature is reverse-phase HPLC.
In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a more polar solvent mixture. For halogenated aromatic esters, a typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsid.irsielc.com The polarity of the mobile phase can be finely tuned by adjusting the ratio of acetonitrile to water to achieve optimal separation. Often, an acid modifier such as phosphoric acid or formic acid is added to the mobile phase in small concentrations to improve peak shape and resolution by suppressing the ionization of any residual acidic functional groups. sielc.comsielc.com
Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. The selection of the detection wavelength is critical for sensitivity and is typically set at a wavelength where the compound exhibits maximum absorbance.
A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed for complex samples containing multiple components with varying polarities. This allows for the efficient elution of both more polar and less polar impurities.
Below is a table outlining typical starting parameters for the HPLC analysis of a compound like this compound, based on methods for related substances.
| Parameter | Typical Value/Condition |
| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Column Chromatography
Column chromatography is a widely used preparative technique for the purification of this compound from reaction mixtures and for the isolation of the pure compound. Normal-phase column chromatography, utilizing a polar stationary phase like silica gel and a nonpolar mobile phase, is the standard approach for this class of compounds.
The separation principle is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system, or eluent, of appropriate polarity is chosen to move the components down the column at different rates. For substituted methyl benzoates, a common eluent is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate. amazonaws.com
The purification process begins by loading a concentrated solution of the crude product onto the top of a prepared silica gel column. The eluent is then passed through the column, and the separated components are collected in fractions as they exit the column. The composition of these fractions is typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired pure product.
The ratio of the solvents in the eluent is a critical parameter that is optimized to achieve the best separation between the target compound and any impurities. A lower polarity eluent (higher ratio of hexane (B92381) to ethyl acetate) will result in slower elution, which can be beneficial for separating compounds with very similar polarities.
A representative protocol for the column chromatography purification of this compound would involve the following parameters, derived from purification methods for analogous compounds.
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexanes:Ethyl Acetate |
| Eluent Ratio | Gradient from 9:1 to 6:1 (Hexanes:Ethyl Acetate) |
| Column Loading | Dry loading or concentrated solution in a minimal amount of dichloromethane (B109758) or the eluent |
| Fraction Collection | Based on TLC monitoring |
| Visualization (TLC) | UV light (254 nm) and/or chemical staining |
Computational and Theoretical Investigations of Methyl 5 Bromo 2 Iodo 4 Methoxybenzoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 5-bromo-2-iodo-4-methoxybenzoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic parameters. nih.gov These calculations provide insights into the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals. The optimized structure reveals key bond lengths and angles, which are influenced by the steric and electronic effects of the bromo, iodo, and methoxy (B1213986) substituents on the benzene (B151609) ring.
Table 1: Predicted Geometric Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C-I | ~2.12 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | Br-C-C | ~119.5° |
| Bond Angle | I-C-C | ~120.8° |
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the halogen atoms, while the LUMO is often distributed over the carbonyl group of the ester and the benzene ring.
Table 2: Frontier Molecular Orbital (FMO) Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Electron donating orbital |
| LUMO | -1.8 eV | Electron accepting orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity |
Vibrational Spectroscopy Simulations and Conformer Analysis
Theoretical vibrational spectroscopy, calculated using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic frequencies, researchers can assign the vibrational modes of the molecule to specific stretching, bending, and torsional motions of its atoms. researchgate.net This theoretical spectrum serves as a valuable tool for interpreting experimental spectroscopic data. Furthermore, these calculations can be used for conformer analysis. The orientation of the methoxy and methyl ester groups relative to the benzene ring can lead to different conformers. Computational studies can determine the relative energies of these conformers, identifying the most stable (lowest energy) geometry and the energy barriers for rotation between them.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the molecule's conformational landscape, revealing the flexibility of its substituent groups and the range of accessible conformations under specific conditions of temperature and pressure. This is particularly useful for understanding how the molecule might behave in a solution or interacting with a biological system.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating potential reaction mechanisms involving this compound. Theoretical studies can map out the potential energy surface for a given reaction, for example, a nucleophilic aromatic substitution at the carbon bearing the iodine or bromine atom. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states, researchers can determine the activation energies and reaction pathways. This information helps predict the feasibility of a reaction and understand the role of the substituents in directing reactivity. The C-I bond is generally weaker than the C-Br bond, suggesting that reactions like Suzuki or Heck cross-coupling might preferentially occur at the iodo-substituted position, a hypothesis that can be rigorously tested through transition state calculations.
Advanced Synthetic Applications and Functionalization Strategies of Methyl 5 Bromo 2 Iodo 4 Methoxybenzoate
Role as a Versatile Intermediate in Complex Organic Molecule Synthesis
Methyl 5-bromo-2-iodo-4-methoxybenzoate is a strategically important intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites on the aromatic ring: a methyl ester, a methoxy (B1213986) group, and two different halogen atoms (bromine and iodine) at specific positions. This arrangement allows for a series of selective and diverse chemical transformations, making it a valuable building block for creating intricate molecular architectures.
Synthesis of Polyfunctionalized Aromatic Compounds
The synthesis of polyfunctionalized aromatic compounds is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. Dihalogenated aromatic compounds, such as this compound, are particularly useful precursors in this regard. The distinct electronic and steric environment of each substituent on the benzene (B151609) ring allows for regioselective functionalization.
The presence of both bromine and iodine atoms is crucial. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. This difference in reactivity can be exploited to introduce various substituents in a stepwise manner. For instance, a Sonogashira coupling could be performed selectively at the iodine-bearing position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromine-bearing position. This sequential functionalization allows for the controlled introduction of different groups onto the aromatic ring, leading to highly substituted and complex products that would be difficult to synthesize through other methods.
Research on related dihaloaryl precursors has demonstrated the feasibility of such selective transformations. These studies often highlight the importance of catalyst and ligand choice in controlling the chemoselectivity of the reaction.
Divergent Synthetic Pathways Enabled by Differential Halogen Reactivity
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. wikipedia.org The differential reactivity of the halogens in this compound makes it an ideal substrate for divergent synthetic approaches. By carefully selecting reaction conditions, one can selectively functionalize either the iodo or the bromo position, leading to two distinct sets of products from a single starting material.
For example, under specific palladium-catalyzed conditions, an organometallic reagent might react exclusively at the iodo position, leaving the bromo group intact for subsequent transformations. Conversely, by employing a different catalyst system or reaction conditions, it may be possible to favor reaction at the bromo position. This controlled, stepwise functionalization is a key advantage in the efficient construction of molecular diversity. bohrium.com
The ability to perform chemoselective cross-coupling reactions on bromo-iodo-arenes is a well-established principle in organic synthesis. Current time information in Pasuruan, ID. This allows for the introduction of a wide array of functional groups, including alkyl, aryl, and amino moieties, at specific positions on the aromatic ring. This divergent approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Precursor for Advanced Materials and Ligands
The unique structural and electronic properties of this compound also make it a promising precursor for the development of advanced materials and specialized ligands for catalysis.
Application in Metal-Organic Frameworks (MOFs) Linker Synthesis (e.g., via related iodo-methoxybenzoates)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. researchgate.net The properties of MOFs are highly dependent on the structure of the organic linkers. While there is no direct report on the use of this compound in MOF synthesis, its corresponding carboxylic acid, 5-bromo-2-iodo-4-methoxybenzoic acid, is a potential candidate for a linker. bldpharm.com The presence of multiple functional groups allows for post-synthetic modification of the MOF, introducing additional functionality and tuning the material's properties for specific applications such as gas storage, separation, and catalysis.
The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker under solvothermal conditions. researchgate.net The resulting framework's topology and porosity are dictated by the geometry and connectivity of the linker. The bromo and iodo groups on the linker could serve as handles for further reactions after the MOF has been assembled, a strategy known as post-synthetic modification.
Development of Chiral Ligands and Axially Chiral Compounds
Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Dihalogenated aromatic compounds can serve as precursors for the synthesis of axially chiral ligands. wikipedia.orgacs.org Axial chirality arises from restricted rotation around a single bond, and it is a common feature in many successful chiral ligands. wikipedia.org
The synthesis of axially chiral biaryl compounds can be achieved through the stereoselective cross-coupling of two aryl fragments. In this context, a dihalogenated compound like this compound could be sequentially functionalized to create a sterically hindered biaryl system where free rotation is restricted. The development of such chiral ligands often involves multiple synthetic steps, and the ability to selectively functionalize the precursor is highly advantageous.
Strategies for Selective Functional Group Manipulations
The successful application of this compound in the synthesis of complex molecules and materials relies on the ability to selectively manipulate its various functional groups. The primary challenge and opportunity lie in the chemoselective functionalization of the two different halogen atoms.
As previously mentioned, the C-I bond is generally more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) than the C-Br bond. This reactivity difference forms the basis for most selective cross-coupling strategies.
Below is a table summarizing potential selective cross-coupling reactions on a hypothetical bromo-iodo-aromatic substrate, illustrating the principle that can be applied to this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Typical Conditions | Selective Functionalization Site |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Base, solvent, heat | Iodo position |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Base, solvent | Iodo position |
| Heck Coupling | Alkene | Pd(OAc)₂ | Base, solvent, heat | Iodo position |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Base, solvent, heat | Bromo or Iodo position (condition dependent) |
Beyond cross-coupling reactions, the iodo group can also be selectively converted to an organolithium or Grignard reagent at low temperatures, which can then be reacted with various electrophiles. This approach provides an alternative route to functionalization at the 2-position. The methoxy and methyl ester groups are generally stable under these conditions but can be modified in subsequent synthetic steps if desired. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives.
Orthogonal Reactivity of Bromine and Iodine Substituents
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the stepwise and controlled introduction of various substituents. In the case of this compound, the presence of two different halogen atoms—bromine and iodine—on the benzene ring allows for orthogonal reactivity. This differential reactivity is primarily dictated by the variance in the carbon-halogen bond strengths (C-I < C-Br) and the propensity of these halogens to undergo oxidative addition to a transition metal catalyst, typically palladium.
The carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond. Consequently, the iodine atom at the C-2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This chemoselectivity allows for the selective substitution of the iodo group while leaving the bromo group intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds from a single precursor.
For instance, a Sonogashira coupling reaction would be expected to occur exclusively at the C-2 position, introducing an alkyne substituent. The resulting methyl 5-bromo-4-methoxy-2-(alkynyl)benzoate could then undergo a second cross-coupling reaction at the C-5 position, capitalizing on the now-available bromo substituent. This sequential approach provides a high degree of control over the final molecular architecture.
Illustrative Orthogonal Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Expected Product at C-2 |
| Suzuki Coupling | Arylboronic acid | Methyl 5-bromo-2-aryl-4-methoxybenzoate |
| Sonogashira Coupling | Terminal alkyne | Methyl 5-bromo-4-methoxy-2-(alkynyl)benzoate |
| Heck Coupling | Alkene | Methyl 5-bromo-4-methoxy-2-vinylbenzoate |
| Stille Coupling | Organostannane | Methyl 5-bromo-4-methoxy-2-(organo)benzoate |
Protection and Deprotection Strategies (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers)
While this compound itself does not possess functional groups that typically require protection, its derivatives, which may be synthesized through the functionalization of the bromo or iodo substituents, could bear such groups. The strategic use of protecting groups is crucial in multi-step syntheses to mask reactive functionalities and prevent undesired side reactions.
Silyl Ethers: Should a hydroxyl group be introduced into the molecule, for example, through demethylation of the methoxy group or by introduction of a hydroxyalkyl side chain, silyl ethers are a common and versatile choice for protection. The formation of silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) ethers, is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom, with TIPS being more robust than TBS, which is in turn more stable than TMS. This differential stability allows for selective deprotection. Cleavage of silyl ethers is most commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond.
Benzyl Ethers: Benzyl ethers offer another robust method for protecting hydroxyl groups. They are typically formed under basic conditions via a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a strong base like sodium hydride. A key advantage of benzyl ethers is their stability across a wide range of reaction conditions, including acidic and basic media, as well as their inertness to many organometallic reagents. Deprotection is most commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the benzyl ether to regenerate the alcohol. This method is mild and generally high-yielding.
Low-Temperature Reaction Control for Reactive Intermediates
Low-temperature reactions are a critical tool for controlling the reactivity of organometallic intermediates that are often unstable at ambient temperatures. In the context of this compound, low-temperature conditions would be particularly important for reactions involving metal-halogen exchange.
This process typically involves treating the aryl halide with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at cryogenic temperatures (e.g., -78 °C or lower). The greater reactivity of the C-I bond would likely favor selective lithium-iodine exchange at the C-2 position, generating a highly reactive aryllithium intermediate. Maintaining a low temperature is crucial to prevent decomposition of this intermediate and to avoid side reactions, such as attack on the ester functionality.
Once formed, this aryllithium species can be trapped with a variety of electrophiles to introduce new functional groups at the C-2 position. For example, quenching the reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. This method provides a powerful alternative to cross-coupling reactions for the formation of certain carbon-carbon bonds.
Potential Low-Temperature Functionalizations:
| Electrophile | Functional Group Introduced at C-2 |
| Carbon dioxide (CO2) | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Alkyl halide | Alkyl group |
| Aldehyde/Ketone | Hydroxyalkyl group |
Process Optimization and Scalability in Laboratory and Industrial Settings
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in the development of any synthetic process to ensure high yields, purity, and cost-effectiveness. For cross-coupling reactions involving this compound, several parameters can be systematically varied to achieve the desired outcome.
Key parameters for optimization include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand (e.g., phosphine-based ligands like PPh3, Xantphos, or N-heterocyclic carbenes) can have a profound impact on reaction efficiency and selectivity.
Base: The selection of the base (e.g., carbonates like K2CO3, phosphates like K3PO4, or fluorides like CsF) is crucial for the transmetalation step in many cross-coupling reactions.
Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures) can influence reaction rates and product solubility.
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.
A systematic approach, such as design of experiments (DoE), can be employed to efficiently screen a wide range of conditions and identify the optimal combination of these variables for a specific transformation.
Development of Scalable Synthetic Routes for Industrial Production
The transition from a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. A scalable synthetic route for the production of this compound and its derivatives must be safe, cost-effective, and environmentally sustainable.
Key considerations for developing a scalable synthesis include:
Cost and Availability of Starting Materials: The starting materials should be readily available in large quantities and at a reasonable cost.
Process Safety: A thorough hazard assessment of all reaction steps is necessary to identify and mitigate potential risks, such as exothermic reactions or the handling of hazardous reagents.
Purification Methods: Purification methods must be amenable to large-scale operations. Crystallization is often preferred over chromatography due to its lower cost and higher throughput.
Waste Management: The process should be designed to minimize waste generation, and any waste produced must be handled and disposed of in an environmentally responsible manner.
For example, a potential industrial synthesis of this compound would likely involve a carefully optimized sequence of halogenation and esterification reactions, with each step designed to be robust and reproducible on a large scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
